molecular formula C17H15ClN4O2 B2984545 N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide CAS No. 1024477-95-9

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide

Cat. No.: B2984545
CAS No.: 1024477-95-9
M. Wt: 342.78
InChI Key: INHIAAQQTVCDBG-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 4-chlorophenyl group, an indole moiety, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide typically involves the reaction of 4-chloroaniline with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with indole-3-acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-bromophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide
  • N-{[(4-fluorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide
  • N-{[(4-methylphenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide

Uniqueness

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-12-5-7-13(8-6-12)20-17(24)22-21-16(23)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,19H,9H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHIAAQQTVCDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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